molecular formula C9H16O B12354234 4-Cyclooctene-1-methanol

4-Cyclooctene-1-methanol

Cat. No.: B12354234
M. Wt: 140.22 g/mol
InChI Key: UOZVYEMGCKZCNC-UPHRSURJSA-N
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Description

4-Cyclooctene-1-methanol is an organic compound with the molecular formula C9H16O It is a derivative of cyclooctene, featuring a hydroxyl group attached to the first carbon of the cyclooctene ring

Chemical Reactions Analysis

Types of Reactions: 4-Cyclooctene-1-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclooctane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.

Major Products:

    Oxidation: Formation of cyclooctanone or cyclooctanal.

    Reduction: Formation of cyclooctane.

    Substitution: Formation of various substituted cyclooctene derivatives.

Comparison with Similar Compounds

    Cyclooctene: Lacks the hydroxyl group, making it less reactive in certain bioorthogonal reactions.

    Cyclooctane: Saturated version of cyclooctene, with different reactivity and applications.

    Cyclooctanol: Similar structure but lacks the double bond, affecting its reactivity and applications.

Uniqueness: 4-Cyclooctene-1-methanol is unique due to its combination of a strained cyclooctene ring and a hydroxyl group. This structure allows it to participate in rapid and selective bioorthogonal reactions, making it highly valuable in chemical biology and related fields .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl]methanol

InChI

InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9-10H,3-8H2/b2-1-

InChI Key

UOZVYEMGCKZCNC-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)CO

Canonical SMILES

C1CC=CCCC(C1)CO

Origin of Product

United States

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